

# Spectroscopic Data Interpretation for 3-Bromo-2-fluorophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Bromo-2-fluorophenol*

Cat. No.: *B134220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Bromo-2-fluorophenol**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation based on predicted spectroscopic data, supported by comparisons with closely related molecules. The methodologies outlined herein are standard analytical procedures in organic chemistry and drug development.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **3-Bromo-2-fluorophenol**. These predictions are derived from established principles of spectroscopic theory and analysis of substituent effects, offering a robust framework for the interpretation of experimental data.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz)                                     | Assignment |
|----------------------------------|--------------|---------------------------------------------------------------|------------|
| ~ 7.25                           | ddd          | $J(H-H) \approx 8.0, J(H-F) \approx 1.5, J(H-H) \approx 1.5$  | H-6        |
| ~ 7.10                           | t            | $J(H-H) \approx 8.0$                                          | H-5        |
| ~ 6.95                           | ddd          | $J(H-H) \approx 8.0, J(H-F) \approx 10.0, J(H-H) \approx 1.5$ | H-4        |
| ~ 5.50                           | s (broad)    | -                                                             | -OH        |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Coupling Constant (J, Hz)           | Assignment |
|----------------------------------|-------------------------------------|------------|
| ~ 155.0                          | $J(\text{C-F}) \approx 245$ (large) | C-2        |
| ~ 145.0                          | $J(\text{C-F}) \approx 10$          | C-1        |
| ~ 128.0                          | $J(\text{C-F}) \approx 3$           | C-5        |
| ~ 125.0                          | $J(\text{C-F}) \approx 4$           | C-6        |
| ~ 116.0                          | $J(\text{C-F}) \approx 20$          | C-4        |
| ~ 110.0                          | $J(\text{C-F}) \approx 5$           | C-3        |

Table 3: Predicted Key Infrared (IR) Absorption Bands

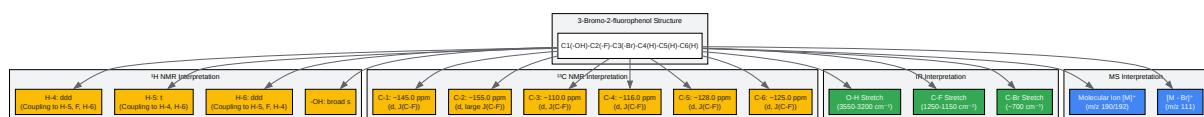
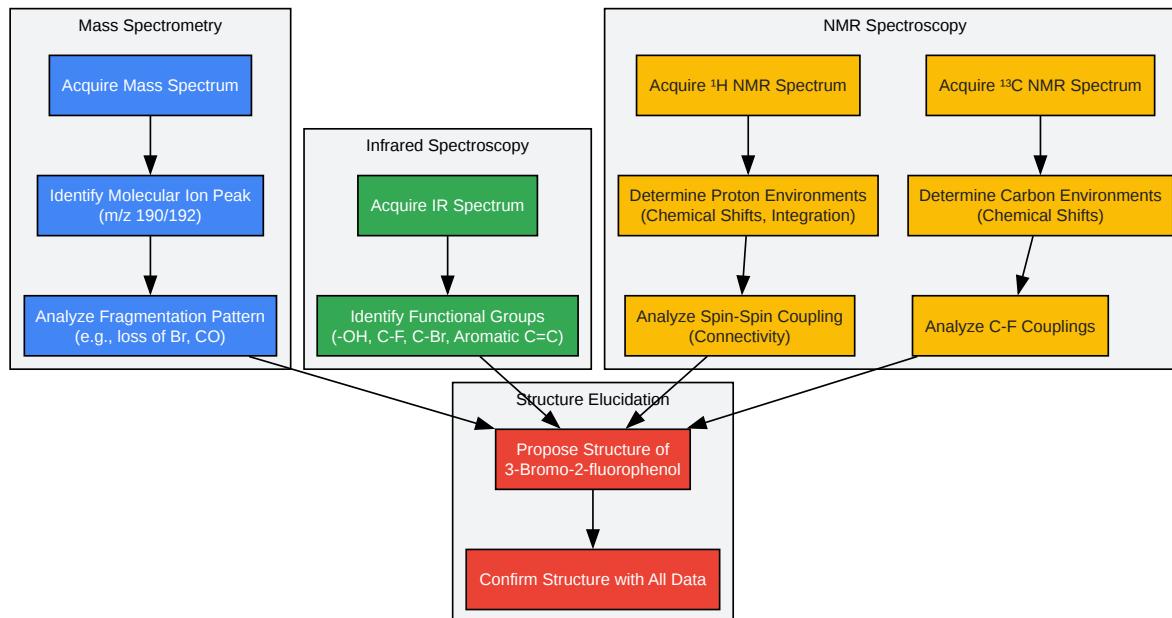


| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment                  |
|--------------------------------|------------------|-----------------------------|
| 3550 - 3200                    | Strong, Broad    | O-H stretch (phenolic)      |
| 3100 - 3000                    | Medium           | C-H stretch (aromatic)      |
| 1600 - 1450                    | Medium to Strong | C=C stretch (aromatic ring) |
| 1300 - 1200                    | Strong           | C-O stretch (phenol)        |
| 1250 - 1150                    | Strong           | C-F stretch                 |
| ~ 700                          | Strong           | C-Br stretch                |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z     | Relative Intensity (%) | Assignment                                                     |
|---------|------------------------|----------------------------------------------------------------|
| 190/192 | High                   | [M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern) |
| 111     | Moderate               | [M - Br] <sup>+</sup>                                          |
| 83      | Moderate               | [M - Br - CO] <sup>+</sup>                                     |

## Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of **3-Bromo-2-fluorophenol** from its spectroscopic data is depicted below. This workflow starts with obtaining the molecular formula and then integrating data from different spectroscopic techniques to piece together the final structure.



Click to download full resolution via product page

- To cite this document: BenchChem. [Spectroscopic Data Interpretation for 3-Bromo-2-fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b134220#spectroscopic-data-interpretation-for-3-bromo-2-fluorophenol-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)